![molecular formula C22H16N4O3S B303447 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid, also known as ODIBA, is a synthetic compound that has been widely studied for its potential therapeutic applications. ODIBA has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to inhibit the activity of HDAC6, an enzyme involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to inflammation. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Orientations Futures
There are a number of future directions for research on 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid. One area of research is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another area of research is to investigate the potential of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research could focus on developing new derivatives of 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid with improved pharmacological properties.
Méthodes De Synthèse
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-amino benzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with sodium azide to form 2-azidobenzoic acid. The final step involves the reaction of 2-azidobenzoic acid with 5-oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl diazonium chloride to form 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid.
Applications De Recherche Scientifique
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
Nom du produit |
2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid |
|---|---|
Formule moléculaire |
C22H16N4O3S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[(5-oxo-1,3-diphenyl-2-sulfanylideneimidazolidin-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H16N4O3S/c27-20-19(24-23-18-14-8-7-13-17(18)21(28)29)25(15-9-3-1-4-10-15)22(30)26(20)16-11-5-2-6-12-16/h1-14,19H,(H,28,29) |
Clé InChI |
WQGIOSWMNJENAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(=O)N(C2=S)C3=CC=CC=C3)N=NC4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
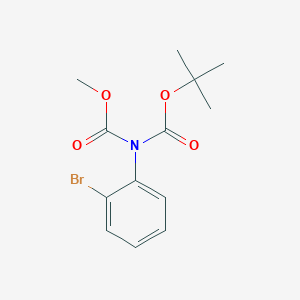
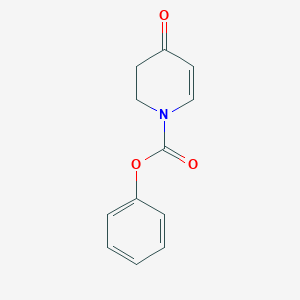
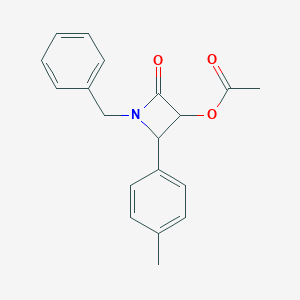
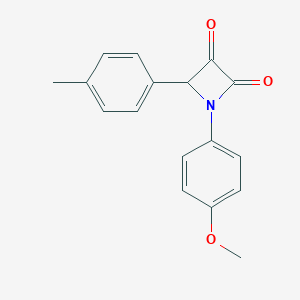

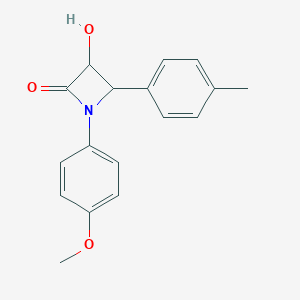

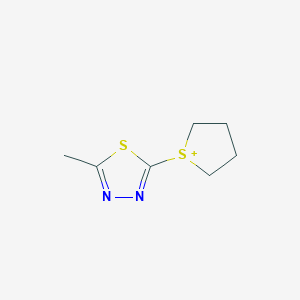

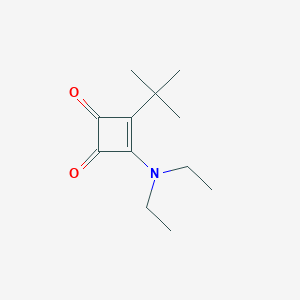
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)